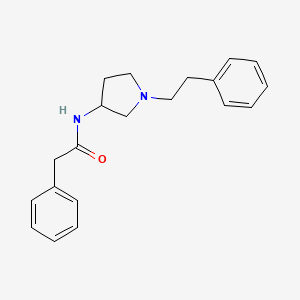![molecular formula C15H18N2O6 B12904335 (4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine CAS No. 62147-26-6](/img/no-structure.png)
(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a hydroxy group, and a prolylglycine backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group of L-proline, followed by the introduction of the benzyloxycarbonyl group. The hydroxy group is then introduced through selective oxidation or hydroxylation reactions. The final step involves coupling the protected proline derivative with glycine under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Advanced techniques like continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields carbonyl compounds, while reduction of the benzyloxycarbonyl group results in free amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-((benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine stands out due to its unique combination of functional groups and its specific stereochemistry. The presence of both the benzyloxycarbonyl and hydroxy groups, along with the prolylglycine backbone, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
| 62147-26-6 | |
Fórmula molecular |
C15H18N2O6 |
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
2-[[(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N2O6/c18-11-6-12(14(21)16-7-13(19)20)17(8-11)15(22)23-9-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2,(H,16,21)(H,19,20)/t11-,12+/m1/s1 |
Clave InChI |
KXMRMOVLSKWCTB-NEPJUHHUSA-N |
SMILES isomérico |
C1[C@H](CN([C@@H]1C(=O)NCC(=O)O)C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
C1C(CN(C1C(=O)NCC(=O)O)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



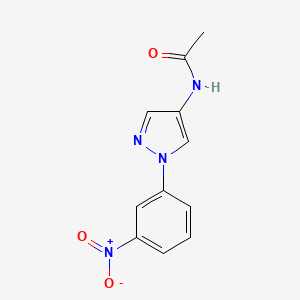
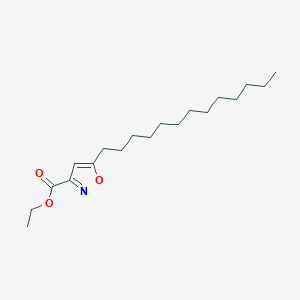
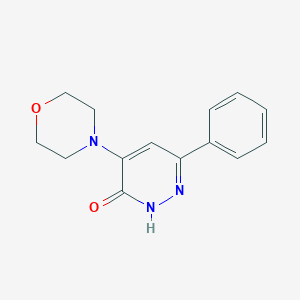

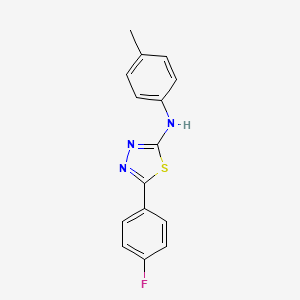
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)

